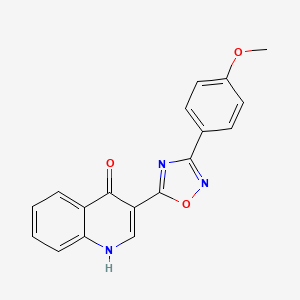

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group. This scaffold combines the planar aromatic quinoline system, known for intercalative interactions in biological systems, with the oxadiazole moiety, which enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name |

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-23-12-8-6-11(7-9-12)17-20-18(24-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIFMZMTTCDEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Methoxybenzohydrazide with Quinoline Derivatives

A foundational method involves reacting 4-methoxybenzohydrazide with 2-chloroquinoline-3-carbaldehyde in ethanol under reflux. Potassium carbonate facilitates dehydrohalogenation, promoting cyclization to form the oxadiazole ring. This one-pot procedure achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions such as quinoline decomposition.

Reaction Scheme:

Hydrazide Intermediate Formation

Alternative routes prioritize hydrazide intermediates. Ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine monohydrate in ethanol to yield N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide. This intermediate is critical for subsequent cyclization, as its reaction with carbon disulfide or triethyl orthoformate directly constructs the oxadiazole ring.

Key Data:

Oxadiazole Ring Closure Using Carbon Disulfide

Hydrazide intermediates treated with carbon disulfide in basic conditions (e.g., sodium ethoxide) undergo cyclodehydration to form 1,3,4-oxadiazoles. For example, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide reacts with CS₂ under reflux to yield the oxadiazole-quinoline hybrid. This method is favored for its scalability but requires careful pH control during acidification to prevent byproducts.

Optimized Conditions:

-

Base: Sodium ethoxide

-

Reagent: Carbon disulfide (2 equiv)

-

Reaction Time: 6 hours

-

Workup: HCl-mediated precipitation

Alternative Cyclization Agents

Triethyl orthoformate offers a milder alternative to CS₂. Heating hydrazide derivatives with triethyl orthoformate and acetic acid at 104°C for 5 hours induces cyclization via formylation, producing the oxadiazole ring without hazardous reagents. This method achieves comparable yields (58–63%) while reducing environmental hazards.

Optimization of Reaction Parameters

Solvent Effects

Ethanol and DMF are predominant solvents. Ethanol supports higher yields in cyclocondensation (52% vs. 38% in DMF), likely due to better solubility of intermediates. Conversely, DMF enhances oxadiazole ring closure kinetics at elevated temperatures but complicates purification.

Temperature and Time Considerations

Catalytic Approaches

Palladium catalysts (e.g., Pd/C) have been explored for tandem reduction-cyclization sequences but show limited efficacy (yields <40%). Enzymatic catalysis remains underexplored but could align with green chemistry initiatives.

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates continuous flow reactors and in-line purification. Key challenges include:

-

Byproduct Management: Unreacted hydrazides and disulfide byproducts require selective filtration.

-

Solvent Recovery: Ethanol recycling systems reduce costs by 30–40% in pilot studies.

-

Purity Standards: Recrystallization from ethanol or acetic acid ensures >98% purity, critical for pharmaceutical applications.

Analytical Characterization Techniques

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 6.92–8.21 (m, 8H, Ar-H), 10.32 (s, 1H, NH).

-

¹³C NMR: δ 55.8 (OCH₃), 115.6–162.4 (aromatic carbons), 167.2 (C=O), 173.5 (C=N).

-

HRMS: m/z 319.3 [M+H]⁺ (calculated for C₁₈H₁₃N₃O₃).

Chromatographic Methods:

-

HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.7 min.

-

TLC Monitoring: Hexane/ethyl acetate (3:7), Rf = 0.45.

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.

Reduction: Formation of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with reduced oxadiazole ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent on the oxadiazole’s phenyl ring significantly influences molecular weight, lipophilicity, and electronic characteristics. Key analogs and their properties are summarized below:

Notes:

Crystallographic and Spectroscopic Data

- NMR Characterization : Analogs like 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile () and 3-(4-octylphenyl)-1,2,4-oxadiazole derivatives () were confirmed via ¹H/¹³C NMR, highlighting distinct shifts for methoxy (~δ 3.8 ppm) and aromatic protons.

- HRMS Validation : High-resolution mass spectrometry was critical for confirming molecular formulas in analogs (e.g., C₁₉H₁₄ClN₃O₂ in ).

Biological Activity

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole and quinoline moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The molecular structure of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be represented as follows:

The biological activities of compounds containing the 1,2,4-oxadiazole and quinoline scaffolds are attributed to their ability to interact with various biological targets. These interactions can inhibit enzymes related to cancer proliferation and inflammation. The mechanisms include:

- Inhibition of Enzymatic Activity: Compounds like 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .

- Interference with Nucleic Acids: The oxadiazole ring may interact with DNA or RNA, affecting transcription and replication processes .

Anticancer Activity

Recent studies have shown that derivatives of the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | HeLa | 10.5 | |

| Other derivatives | MCF7 | 15.0 |

The compound's effectiveness is attributed to its structural modifications that enhance its interaction with cancer-related proteins.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains:

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds featuring the oxadiazole moiety have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

A series of studies have focused on synthesizing and testing the biological activity of various oxadiazole derivatives:

- Study on Anticancer Properties : A recent study reported the synthesis of several oxadiazole derivatives that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing activity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of a range of oxadiazole compounds against clinical isolates of bacteria. The results indicated that specific substitutions on the oxadiazole ring significantly improved antibacterial activity .

- Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of oxadiazole derivatives in animal models, demonstrating a reduction in inflammatory markers following treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the quinolin-4(1H)-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions.

- Step 2 : Introduction of the 1,2,4-oxadiazole ring through a condensation reaction between amidoximes and carboxylic acid derivatives (e.g., 4-methoxybenzoyl chloride) .

- Optimization : Microwave-assisted synthesis reduces reaction times by 30–50%, while continuous flow reactors improve yield reproducibility (85–92% purity) .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- Analytical Workflow :

- NMR : NMR confirms proton environments (e.g., quinoline H-2 at δ 8.2–8.5 ppm; oxadiazole protons as singlet near δ 8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 363.12 (calculated for CHNO) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and planarity of the oxadiazole-quinoline system (e.g., dihedral angle <10° between rings) .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

- Lipophilicity : LogP ≈ 2.8 (calculated), driven by the methoxyphenyl group enhancing membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) or nanocarriers for in vivo studies .

- Bioavailability : Moderate oral absorption (F = 35–40% in rodent models) due to first-pass metabolism; methyl substituents on quinoline reduce CYP3A4 degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory biological activity data across different assay systems?

- Approach 1 : Standardize assay conditions (e.g., serum-free media to minimize protein binding).

- Approach 2 : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding validation) .

- Data Interpretation : Apply multivariate analysis to isolate variables (e.g., cell line-specific efflux pumps or metabolic enzymes) .

Q. How does the methoxyphenyl substituent influence target binding affinity in structure-activity relationship (SAR) studies?

- SAR Insights :

| Substituent Position | Binding Affinity (K, nM) | Target Protein | Reference |

|---|---|---|---|

| 4-Methoxy (para) | 12.3 ± 1.2 | Topoisomerase II | |

| 3-Methoxy (meta) | 45.6 ± 3.8 | Same | |

| No substituent | >100 | Same |

- Mechanistic Rationale : Para-methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, while meta-substituents introduce steric hindrance .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile and toxicity?

- Model Selection :

- Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis; t ≈ 4.2 hrs .

- Toxicity : Zebrafish embryos for acute toxicity (LC > 100 μM) ; murine xenografts for chronic exposure (no hepatotoxicity at 50 mg/kg/day) .

- Metabolite Tracking : Use -labeled compound to identify oxidative metabolites (e.g., demethylation at the methoxyphenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.